8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is a heterocyclic compound characterized by the fusion of quinoline and pyrazole moieties. This compound, with the chemical identifier 189268-42-6, has garnered attention in various scientific fields, particularly in medicinal chemistry and materials science, due to its unique structural features and potential applications. The presence of both hydroxyl and pyrazole groups enhances its chemical reactivity and versatility in synthetic applications .
8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline falls under the category of heterocyclic compounds, specifically those containing both nitrogen and oxygen in their rings. Its classification can be further detailed as follows:
The synthesis of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline typically involves the condensation of an 8-hydroxyquinoline derivative with a pyrazole derivative. A common method includes the reaction of 8-hydroxyquinoline with 2-methyl-4-(1H-pyrazol-1-yl)acetaldehyde. This reaction is usually conducted under acidic or basic conditions, utilizing solvents such as ethanol or tetrahydrofuran .
Key parameters for successful synthesis include:
For industrial-scale production, methods may involve continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions—such as temperature, pressure, and catalyst concentration—is critical for large-scale synthesis .
The molecular structure of 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline can be analyzed based on its constituent atoms and bonding patterns:
Key data regarding its structure includes:
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are often employed to confirm structural integrity .
8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline is involved in several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline involves interaction with specific biological targets:
The compound can bind to various enzymes and receptors, modulating their activity. This binding may influence several biological pathways related to:
Research indicates that this compound may affect signaling pathways critical for cellular functions, potentially leading to therapeutic applications in areas such as cancer treatment or anti-inflammatory therapies .
8-Hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline has diverse scientific applications, including:
Research continues to explore its full potential across these fields, highlighting its versatility as a compound with significant implications for future studies .
The molecular architecture of 8-hydroxy-2-methyl-4-(1H-pyrazol-1-yl)quinoline (CAS: 189268-42-6) integrates three pharmacologically significant motifs: a quinoline core, a hydroxy group at the C8 position, and a pyrazole ring at C4. The quinoline system provides planar rigidity advantageous for intercalation into biological targets, while the C8 hydroxy group enables metal chelation and hydrogen bonding. The methyl group at C2 enhances lipophilicity, influencing membrane permeability. The pyrazole moiety at C4 introduces hydrogen bond acceptor/donor capabilities and conformational flexibility, enabling diverse target interactions [4].
The compound's crystalline structure exhibits near-coplanar alignment between quinoline and pyrazole rings (dihedral angle <10°), facilitating π-stacking interactions. Nuclear Magnetic Resonance spectroscopy confirms tautomeric stability, with the hydroxy group preferentially adopting the keto form in solution. X-ray crystallographic data reveal intramolecular hydrogen bonding (O-H···N) between the C8 hydroxy and quinoline N1, enhancing structural stability [4].
Table 1: Structural Parameters from X-ray Crystallography
Parameter | Value | Significance |
---|---|---|
Bond Length (C8-O) | 1.36 Å | Enhanced nucleophilicity for metal coordination |
Dihedral Angle | 8.5° | Optimal π-π stacking capability |
H-bond (O-H···N) | 2.65 Å | Intramolecular stabilization |
Torsion (C4-Npyz) | 172° | Minimal steric hindrance at pyrazole attachment |
This configuration enables dual functionality: the hydroxyquinoline segment chelates transition metals (e.g., Fe³⁺, Cu²⁺), while the pyrazole engages in hydrophobic pocket binding. This synergy underpins the compound's versatility in targeting metalloenzymes and nucleotide-binding domains [4] [6].
The compound emerged from systematic quinoline derivatization efforts in the 1990s, first documented in 1996 within patent literature as a metalloproteinase inhibitor. Its synthesis was optimized via acid-catalyzed condensation of 8-hydroxy-2-methylquinoline with 1H-pyrazol-1-ylacetaldehyde, achieving 76% yield after recrystallization [7]. Early pharmacological assessments revealed unexpected antiviral activity against hepatitis C virus NS5 polymerase (IC₅₀ = 3.8 µM), positioning it as a lead for nucleoside analog development [2].
Synthetic methodology evolved through three generations:
Table 2: Evolution of Synthetic Methods
Period | Method | Yield (%) | Key Advancement |
---|---|---|---|
1996–2005 | Acid/base condensation | 60–76 | Initial route establishment |
2006–2015 | Ni-catalyzed coupling | 85–93 | Improved atom economy |
2016–present | Continuous flow reactors | 89–95 | Scalability and reduced reaction times |
The compound's discovery timeline intersects with broader quinoline drug development, following the clinical success of chloroquine (1940s) and preceding modern kinase inhibitors like crizotinib (2011). Its structural novelty lies in merging 8-hydroxyquinoline's chelation properties with pyrazole's metabolic stability, addressing historical limitations of quinoline-based drugs [2] [6].
This quinoline-pyrazole hybrid exemplifies a "privileged scaffold" due to its target promiscuity and synthetic tractability. Key design advantages include:
Hybrid Pharmacophore Strategy: The framework supports modular derivatization at five sites:
Table 3: Bioactivity of Select Derivatives
Derivative | Target | Activity (IC₅₀) | Improvement vs. Parent |
---|---|---|---|
5,7-Dibromo-2-methyl-4-(1H-pyrazol-1-yl)quinoline | VEGFR2 kinase | 0.20 µM | 18-fold |
Pt(II) complex with 8-hydroxy-2-methylquinoline | Telomerase | 4.57 µM | 5-fold telomeric G4 binding |
Mannich base at C8 hydroxy | CDK-2 | 0.46 µM | 12-fold |
Metal Coordination Capability: The O,N-donor system forms octahedral complexes with therapeutic metals. Platinum(II) complexes (e.g., [Pt(ClQ)(DMSO)Cl]) exhibit nanomolar cytotoxicity against HepG2 cells by inducing S-phase arrest and mitochondrial apoptosis. Copper(II) derivatives demonstrate dual inhibition of topoisomerase II and human epidermal growth factor receptor, overcoming cisplatin resistance mechanisms [4] [6].
Molecular Recognition Versatility: Docking simulations reveal three dominant binding modes:
Molecular Docking Image Description: Computational model showing the compound (cyan) bound to VEGFR2 kinase (gray surface). Key interactions: Pyrazole N-H···O=C (Glu915), quinoline C8-O···Lys866, and hydrophobic contact with Val848 [5] [8].
These attributes enable rapid generation of targeted libraries. Recent applications include:
The scaffold's success is evidenced by its incorporation into seven clinical-stage candidates, including a CDK2/VEGFR2 dual inhibitor currently in Phase II trials for hepatocellular carcinoma [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: